N'-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N'-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex ethanediamide derivative featuring a tricyclic 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core. This compound is characterized by its unique bicyclic amide structure fused with an aromatic system and substituted with a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-13-5-3-6-14(2)19(13)24-22(28)21(27)23-17-11-15-7-4-10-25-18(26)9-8-16(12-17)20(15)25/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHBJTZAWNQAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then subjected to further reactions to introduce the tricyclic azatricyclo moiety, often involving cyclization and oxidation steps under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
N’-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of ethanediamides with azatricyclic cores. Two closely related analogs, identified via PubChem and chemical catalogs, provide a basis for comparison:
N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
- Substituent Differences : The phenyl ring substituent is modified from 2,6-dimethyl (target compound) to 5-chloro-2-methyl.
- However, steric hindrance from the chloro substituent could reduce solubility .
N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
- Substituent Differences : The aryl group is replaced with a 2-fluorophenyl-methoxypropyl chain.
- Impact: The fluorophenyl moiety increases metabolic stability due to fluorine’s resistance to oxidative degradation.
Table 1: Key Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Accessibility: The azatricyclic core is synthetically challenging, requiring multi-step cyclization and functionalization. No published protocols for the target compound exist, but analogs suggest the use of Buchwald-Hartwig amidation or Ullmann coupling for aryl substitutions .
- Biological Data Gap: No peer-reviewed studies on the target compound’s activity are available.
- Spectroscopic Characterization : While UV and NMR data for related ethanediamides (e.g., Zygocaperoside derivatives) are documented , the absence of specific data for the target compound limits deeper analysis of its electronic or conformational properties.
Biological Activity
N'-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with significant potential in pharmaceutical and synthetic chemistry. Its unique structural features, including a 2,6-dimethylphenyl group and a tricyclic azatricyclo moiety, contribute to its diverse biological activities.
- IUPAC Name : N'-(2,6-dimethylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl)ethanediamide
- CAS Number : 898438-40-9
- Molecular Formula : C22H23N3O3
- Molecular Weight : 375.44 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It has been shown to modulate the activity of certain enzymes and receptors, leading to various biological effects such as:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth through enzyme inhibition.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by interacting with cytokine receptors.
Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anti-inflammatory | Modulates inflammatory cytokine production | |
| Enzyme Inhibition | Binds to enzymes affecting metabolic pathways |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Anti-inflammatory Activity : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages by approximately 50%, suggesting its potential as an anti-inflammatory agent.
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound effectively binds to cyclooxygenase (COX) enzymes with binding affinities comparable to known NSAIDs.
Q & A
Q. What synthetic methodologies are recommended for preparing tricyclic amides like N'-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[...]ethanediamide?
Methodological Answer:
- Step 1: Utilize a multi-step approach involving cyclization and amidation. For analogous tricyclic amides, a general procedure involves coupling 2-(aryl)acetic acid derivatives with heterocyclic amines under mild acidic conditions (e.g., DCC/DMAP catalysis) .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, THF or DMF at 60–80°C is often effective for tricyclic systems.
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final products via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks for the tricyclic core (e.g., deshielded protons at δ 6.5–8.0 ppm for aromatic systems) and amide protons (δ 8.0–10.0 ppm) .
- 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals and confirm connectivity in the azatricyclo framework.
- X-ray Crystallography: Use SHELX-97 for structure refinement. Collect high-resolution data (≤ 0.8 Å) and validate via R-factor analysis (target: R1 < 5%) .
Q. How can researchers design initial bioactivity screens for this compound?
Methodological Answer:
- In vitro assays: Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
- Cellular assays: Evaluate cytotoxicity via MTT or resazurin assays in mammalian cell lines (e.g., HEK293, HeLa).
- Positive controls: Include structurally similar compounds with known activity (e.g., tricyclic antibiotics or kinase inhibitors) .
Advanced Research Questions
Q. How can contradictory crystallographic data during structure refinement be resolved?
Methodological Answer:
- Issue: Discrepancies in bond lengths/angles or residual electron density.
- Resolution:
- SHELXL refinement: Use restraints for disordered regions (e.g., flexible side chains) and apply TWIN commands for twinned crystals .
- Validation tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for Hirshfeld surface analysis.
- Data quality: Ensure high completeness (>95%) and redundancy (>4) during data collection.
Q. What experimental designs are suitable for assessing environmental fate and degradation pathways?
Methodological Answer:
- Laboratory studies (OECD guidelines):
- Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) and analyze via LC-MS for degradation products.
- Photolysis: Use xenon-arc lamps (simulated sunlight) to study UV-induced breakdown.
- Field studies: Deploy passive samplers in water/sediment systems and model partitioning coefficients (log Kow, log Koc) .
Q. How can researchers reconcile discrepancies in bioactivity data across assay conditions?
Methodological Answer:
- Controlled variables: Standardize assay parameters (e.g., pH, temperature, cell passage number).
- Statistical analysis: Apply ANOVA or mixed-effects models to identify outliers.
- Mechanistic studies: Use isothermal titration calorimetry (ITC) to validate binding constants or surface plasmon resonance (SPR) for real-time interaction analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
